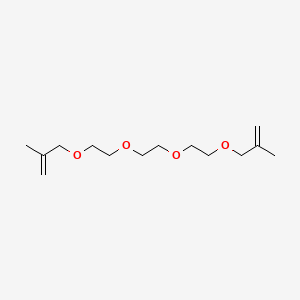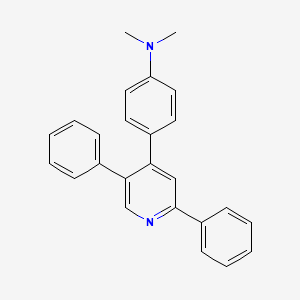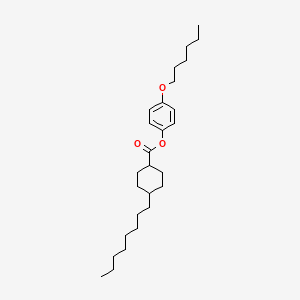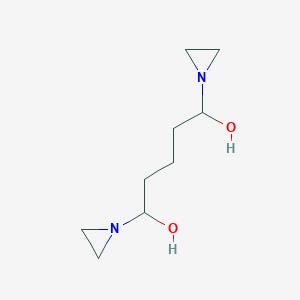silane CAS No. 90298-07-0](/img/structure/B14363836.png)
[4,5-Bis(4-methylphenyl)thiophen-2-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(4-methylphenyl)thiophen-2-ylsilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a thiophene ring substituted with two 4-methylphenyl groups and a trimethylsilyl group, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methylphenyl)thiophen-2-ylsilane typically involves the reaction of 4-methylphenyl-substituted thiophene derivatives with trimethylsilyl reagents under specific conditions. The process may include steps such as:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Substitution with 4-methylphenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the trimethylsilyl group: This is usually done using trimethylsilyl chloride or other silylating agents in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thiophene sulfur, potentially yielding dihydrothiophenes or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., Grignard reagents, organolithium compounds).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes, reduced aromatic derivatives.
Substitution: Halogenated thiophenes, functionalized aromatic rings.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and other materials for electronic and photonic applications.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry:
Electronics: Employed in the fabrication of organic semiconductors and other electronic components.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
作用機序
The mechanism of action of 4,5-Bis(4-methylphenyl)thiophen-2-ylsilane depends on its application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical transformations. In materials science, its electronic properties are exploited for creating conductive or semiconductive materials. The molecular targets and pathways involved are specific to the context in which the compound is used.
類似化合物との比較
Thiophene derivatives: Compounds like 2,5-bis(4-methylphenyl)thiophene.
Silylated aromatic compounds: Compounds such as trimethylsilylbenzene.
Uniqueness:
Structural Features: The combination of a thiophene ring with both 4-methylphenyl and trimethylsilyl groups is unique, providing distinct electronic and steric properties.
Versatility: Its ability to participate in a wide range of chemical reactions and applications makes it a valuable compound in research and industry.
特性
CAS番号 |
90298-07-0 |
|---|---|
分子式 |
C21H24SSi |
分子量 |
336.6 g/mol |
IUPAC名 |
[4,5-bis(4-methylphenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C21H24SSi/c1-15-6-10-17(11-7-15)19-14-20(23(3,4)5)22-21(19)18-12-8-16(2)9-13-18/h6-14H,1-5H3 |
InChIキー |
FIMFQIKYWHRQCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)C)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)






![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)

![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)


![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
